molecular formula C3H2ClN3O2 B448081 4-Chloro-3-nitro-1H-pyrazole CAS No. 400752-98-9

4-Chloro-3-nitro-1H-pyrazole

Cat. No.: B448081
CAS No.: 400752-98-9
M. Wt: 147.52g/mol
InChI Key: KXSYKRYVQOBQJM-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloro and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Generally, pyrazole derivatives interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions . The nitro and chloro groups in 4-Chloro-3-nitro-1H-pyrazole could potentially participate in these interactions, influencing the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects would depend on the nature of these targets and the specific changes induced by the compound’s interaction with them.

Pharmacokinetics

The compound’s molecular weight (14752 g/mol) and its polar functional groups (nitro and chloro) could influence its ADME properties . These factors could affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability.

Result of Action

Based on the known activities of other pyrazole derivatives, it could potentially induce a variety of effects, depending on its specific targets and the nature of its interactions with them .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Moreover, the compound should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-1H-pyrazole typically involves the nitration of 4-chloropyrazole. One common method includes the reaction of 4-chloropyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 4-Amino-3-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

4-Chloro-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Chloro-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitro-1H-pyrazole:

    4-Chloro-3,5-dinitropyrazole: Contains an additional nitro group, leading to increased reactivity and different applications.

Uniqueness: 4-Chloro-3-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-chloro-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSYKRYVQOBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343488
Record name 4-Chloro-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400752-98-9
Record name 4-Chloro-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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